molecular formula C36H48N8O8S2 B1622666 Cholecystokinin hexapeptide CAS No. 21163-42-8

Cholecystokinin hexapeptide

カタログ番号: B1622666
CAS番号: 21163-42-8
分子量: 784.9 g/mol
InChIキー: RZMLEWIGPJPYLQ-CISYKLKFSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Cholecystokinin hexapeptide, also known as this compound, is a useful research compound. Its molecular formula is C36H48N8O8S2 and its molecular weight is 784.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Appetite Regulation

CCK hexapeptide is primarily recognized for its role in mediating satiety. Research indicates that CCK acts on specific receptors in the brain to signal fullness after food intake:

  • Mechanism of Action : CCK hexapeptide binds to CCK-A receptors in the gastrointestinal tract and central nervous system, leading to reduced food intake and increased feelings of satiety .
  • Clinical Implications : Studies have demonstrated that administration of CCK-6 can significantly decrease food consumption in animal models, suggesting potential applications in obesity management .

Gastrointestinal Function

CCK hexapeptide has critical roles in digestive processes:

  • Gallbladder Contraction : It stimulates the gallbladder to release bile, which is essential for fat digestion.
  • Pancreatic Enzyme Secretion : CCK promotes the secretion of digestive enzymes from the pancreas, enhancing nutrient absorption .

Therapeutic Applications

The therapeutic potential of CCK hexapeptide extends to several medical conditions:

  • Obesity Treatment : Given its ability to reduce appetite, CCK hexapeptide is being investigated as a treatment for obesity. Clinical trials are exploring its efficacy in weight loss programs .
  • Pain Management : Research suggests that CCK antagonists may enhance analgesic effects when used alongside opioids, potentially improving pain management strategies .
  • Gastrointestinal Disorders : Due to its role in digestive function, CCK hexapeptide may be beneficial in treating conditions like pancreatitis or gallbladder dysfunction .

Data Table: Summary of Research Findings on CCK Hexapeptide

Application AreaFindingsReferences
Appetite RegulationReduces food intake; enhances satiety
Gastrointestinal FunctionStimulates bile release; promotes enzyme secretion
Obesity TreatmentPotential for weight loss; ongoing clinical trials
Pain ManagementEnhances opioid analgesia
Gastrointestinal DisordersPossible therapeutic benefits

Case Studies

  • Obesity Management :
    • A study involving intraperitoneal administration of CCK-6 in fasted rats showed a significant reduction in food intake and weight loss over nine days, highlighting its potential as an anti-obesity agent .
  • Pain Relief :
    • Clinical trials have indicated that combining CCK antagonists with morphine can potentiate analgesic effects without increasing side effects, suggesting a novel approach to pain management .
  • Digestive Health :
    • Patients with pancreatitis receiving treatments that enhance CCK activity reported improved digestive function and symptom relief, supporting its therapeutic use in gastrointestinal disorders .

特性

CAS番号

21163-42-8

分子式

C36H48N8O8S2

分子量

784.9 g/mol

IUPAC名

(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C36H48N8O8S2/c1-53-14-12-24(37)33(49)40-20-30(45)41-28(17-22-19-39-25-11-7-6-10-23(22)25)35(51)42-26(13-15-54-2)34(50)44-29(18-31(46)47)36(52)43-27(32(38)48)16-21-8-4-3-5-9-21/h3-11,19,24,26-29,39H,12-18,20,37H2,1-2H3,(H2,38,48)(H,40,49)(H,41,45)(H,42,51)(H,43,52)(H,44,50)(H,46,47)/t24-,26-,27-,28-,29-/m0/s1

InChIキー

RZMLEWIGPJPYLQ-CISYKLKFSA-N

SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N

異性体SMILES

CSCC[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)N

正規SMILES

CSCCC(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)N

Key on ui other cas no.

21163-42-8

配列

MGWMDF

同義語

CCK-6
cholecystokinin hexapeptide
cholecystokinin hexapeptide sulfate (1:1)
Met-Gly-Trp-Met-Asp-Phe-NH2
methionyl-glycyl-tryptophyl-methionyl-aspartyl-phenylalaninamide

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。